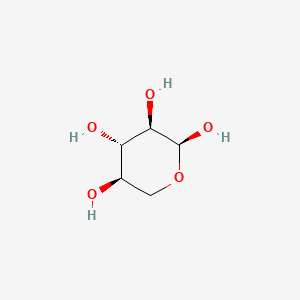

Alpha-d-xylopyranose

Description

Alpha-d-xylopyranose is a natural product found in Primula veris, Prunus avium, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-LECHCGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316752 | |

| Record name | α-D-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6763-34-4, 31178-70-8 | |

| Record name | α-D-Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6763-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006763344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Xylopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Xylopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Xylopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-XYLOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C791ZE5K1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Conformational Analysis of Alpha D Xylopyranose

Theoretical and Computational Approaches to Conformational Space Exploration

The conformational landscape of alpha-d-xylopyranose (B149499), a key component of hemicellulose, is of significant interest for understanding its chemical reactivity and biological roles. researchgate.net Due to its structural flexibility and multiple hydroxyl groups, this compound can exist in various metastable conformations. researchgate.netresearchgate.net Computational chemistry provides powerful tools to explore this complex potential energy surface.

Ab Initio and Density Functional Theory (DFT) Simulations for Conformational Isomers

Ab initio and Density Functional Theory (DFT) methods are instrumental in modeling the conformations of this compound. These quantum mechanical approaches allow for the calculation of molecular energies and the identification of stable conformers. DFT calculations, for instance, using functionals like B3LYP with a 6-31G* basis set, can effectively model the chair and boat conformations of the pyranose ring. More advanced methods, such as M06-2X with larger basis sets like 6-311++G(d,p), are employed for more accurate energy calculations and have been used to investigate the pyrolysis pathways of xylopyranose. acs.org

Computational studies have identified numerous conformers for both the α and β anomers of d-xylopyranose, with 44 and 59 conformers found for each, respectively. researchgate.net These studies provide a detailed analysis of the conformational space and thermochemistry of xylopyranose. researchgate.net The most stable conformers are often the chair conformations, denoted as 4C1 and 1C4. researchgate.net

| Conformer | Relative Energy (kcal/mol) |

| 4C1 | 0.00 |

| 1C4 | Data not available in provided sources |

| Skew/Boat | Data not available in provided sources |

| Note: This table is illustrative. Specific relative energy values from DFT calculations were not available in the provided search results. |

Metadynamics and Molecular Dynamics (MD) Simulations of Xylopyranose Anomers

Metadynamics and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of molecules over time. researchgate.netresearchgate.net These methods are particularly useful for overcoming energy barriers and sampling a wide range of conformations.

Metadynamics, often coupled with semi-empirical quantum chemical methods like GFN2-xTB, has been used to perform a computational exploration of the conformational space of both α and β anomers of D-xylopyranose. researchgate.netresearchgate.net This approach allows for the analysis of conformer free energy and enthalpy variations across a range of temperatures. researchgate.netresearchgate.net Standard MD simulations have also been employed to analyze the anomeric equilibrium of d-xylose (B76711) in aqueous solution. acs.org These simulations provide insights into the dynamic behavior of the molecule and the influence of solvent on its conformational preferences. acs.org

Analysis of Anomeric Equilibrium and Stability in Different Phases

The anomeric equilibrium of D-xylose, the ratio of the α and β anomers at equilibrium, is influenced by the surrounding environment. In the gas phase, experimental studies using laser ablation and Fourier transform microwave spectroscopy have revealed the existence of two conformers of α-d-xylopyranose. rsc.orgresearchgate.net Theoretical calculations have also been performed to understand the anomeric equilibrium in the gas phase. researchgate.net

In aqueous solution, the anomeric equilibrium shifts. While the α-anomer is favored in the gas phase, free energy simulations suggest that in aqueous solution, the free energy difference between the anomers is small, with some studies indicating a slight preference for the α form and experimental values suggesting a slight preference for the β form. acs.org This shift is attributed to the differing interactions of the anomers with water molecules. acs.org The β-anomer is thought to be more stabilized by solvation. acs.orgaltervista.org In aqueous solutions, this compound is the predominant anomer, accounting for over 90% of the equilibrium mixture.

Investigation of Intramolecular Hydrogen Bonding Networks and the Anomeric Effect

Intramolecular hydrogen bonding plays a crucial role in determining the conformational preferences of this compound. rsc.orgresearchgate.net The arrangement of the hydroxyl groups can lead to the formation of cooperative hydrogen bond networks, which stabilize certain conformers. rsc.orgresearchgate.net Rotational spectroscopy experiments have shown that the observed conformers of α-d-xylopyranose in the gas phase are stabilized by these hydrogen bond networks. rsc.orgresearchgate.net

The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one. uva.esmgcub.ac.in This effect, along with intramolecular hydrogen bonding, stabilizes the α-anomer of D-xylopyranose. rsc.orgresearchgate.net The anomeric effect is thought to arise from the interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the C1-O1 bond. nih.gov

Modeling Solvent Effects on this compound Conformations

The conformation of this compound is significantly influenced by the solvent. rsc.org In aqueous solution, the interaction with water molecules can alter the relative stability of different conformers and the anomeric equilibrium. acs.org Computational models, such as those using the Polarizable Continuum Model (PCM), are employed to simulate the effects of the solvent. acs.org

Studies have shown that solvents with low polarity and low hydrogen bond accepting ability can induce conformational changes, shifting the equilibrium from the preferred 4C1 conformation towards skew and 1C4 conformations. rsc.org Free energy simulations have indicated that while the internal energy favors the α-anomer, the solvation term favors the β-anomer. acs.org This is because the anomeric hydroxyl group in the β-anomer has a larger accessible surface area, leading to improved hydrogen bonding with water molecules. acs.org

Thermodynamic Characterization of Xylopyranose Conformers (Free Energy and Enthalpy Variations)

The thermodynamic properties of this compound conformers, such as their free energy and enthalpy, are essential for understanding their relative stabilities and reactivity. These properties can be determined both experimentally and computationally.

Calorimetric measurements have been used to determine the standard molar enthalpy of combustion and heat capacity of crystalline alpha-d-xylose. nist.gov From these measurements, the standard molar enthalpy of formation, standard molar entropy, and standard molar Gibbs energy of formation have been derived. nist.gov

Computational methods, such as DFT and ab initio calculations, are also used to determine the thermodynamic properties of different conformers. researchgate.netresearchgate.netrsc.org These calculations can provide the relative energies, enthalpies, and free energies of various conformers, allowing for the prediction of their populations at different temperatures. researchgate.netresearchgate.net For instance, computational studies have analyzed the free energy and enthalpy variations of xylopyranose conformers at temperatures relevant to biomass pyrolysis. researchgate.netresearchgate.net

| Property | Value | Unit |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -(2342.2 ± 0.8) | kJ∙mol-1 |

| Standard Molar Heat Capacity (Cp°) | (178.1 ± 1.8) | J∙K-1∙mol-1 |

| Standard Molar Enthalpy of Formation (ΔfH°) | -(1054.5 ± 1.1) | kJ∙mol-1 |

| Third Law Standard Molar Entropy (S°) | (175.3 ± 1.9) | J∙K-1∙mol-1 |

| Standard Molar Gibbs Energy of Formation (ΔfG°) | -(750.5 ± 1.0) | kJ∙mol-1 |

| Data from Goldberg et al. (2012) nist.gov |

Advanced Spectroscopic Techniques for Structural Characterization

A suite of powerful spectroscopic methods has been employed to unravel the intricacies of this compound's structure. These techniques probe different aspects of its molecular properties, from rotational motion in the gas phase to nuclear spin interactions in solution and vibrational modes in various states.

Gas-phase studies of monosaccharides provide a unique opportunity to examine their intrinsic conformational preferences, free from intermolecular interactions present in solution or the solid state. Fourier Transform Microwave (FTMW) spectroscopy, coupled with laser ablation techniques to vaporize the non-volatile sugar, has emerged as a powerful tool for the high-resolution rotational analysis of this compound. researchgate.netresearchgate.net

Research has revealed the existence of two distinct conformers of this compound in the gas phase. researchgate.netebi.ac.uk These conformers are stabilized by a combination of the anomeric effect and cooperative intramolecular hydrogen-bonding networks. researchgate.net The precise measurement of rotational constants for each conformer allows for the unambiguous determination of their geometries. The most abundant conformer has been identified as the 4C1 chair conformation with a counter-clockwise arrangement of the hydroxyl groups (cc). A second, less abundant conformer with a clockwise (c) arrangement has also been characterized. researchgate.net The experimental rotational constants for these two conformers are presented in Table 1. The observation of monosubstituted 13C species in their natural abundance has further enabled the precise determination of the molecular structure of the most abundant conformer. researchgate.netresearchgate.net

Table 1: Experimental Rotational Constants for the Two Conformers of this compound Observed by FTMW Spectroscopy. researchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of carbohydrates in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), allows for the complete and unambiguous assignment of all proton and carbon signals. mdpi.comnih.govemerypharma.com

The ¹H NMR spectrum of this compound is characterized by the chemical shift of the anomeric proton (H-1), which typically appears as a doublet due to coupling with H-2. The magnitude of the 3JH1,H2 coupling constant is diagnostic of the anomeric configuration; a small coupling constant (typically ~3-4 Hz) is characteristic of the α-anomer, indicating a cis relationship between H-1 and H-2. mdpi.com COSY spectra reveal the scalar coupling network between protons, allowing for the tracing of the proton sequence around the pyranose ring. mdpi.comemerypharma.com HSQC experiments correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum. mdpi.comemerypharma.comuni-muenchen.de These assignments are crucial for confirming the 4C1 chair conformation, which is the predominant form in solution.

Detailed NMR data for derivatives of this compound, such as acetylated or galloylated forms, have been extensively reported, providing a wealth of information on how substituents affect the chemical shifts and conformations. uqac.carsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Derivatives.

The IR and Raman spectra of this compound are rich in information. The O-H stretching region (typically 3000-3600 cm⁻¹) is indicative of the hydrogen-bonding network. The region below 1500 cm⁻¹ is the fingerprint region, containing a complex set of bands corresponding to C-O and C-C stretching, as well as C-O-H bending vibrations. These bands are highly sensitive to the stereochemistry and conformation of the sugar. researchgate.net

While detailed vibrational assignments for this compound can be complex, computational studies, often using density functional theory (DFT), are employed to predict the vibrational spectra for different conformers. rsc.orgchemrxiv.org By comparing the calculated spectra with experimental data, it is possible to confirm the dominant conformation and gain insights into the vibrational modes associated with specific structural features. For instance, specific bands in the anomeric region of the Raman spectrum can be used to distinguish between α and β anomers.

X-ray diffraction analysis of single crystals provides the most definitive and high-resolution structural information for a molecule in the solid state. This technique has been applied to this compound, both in its pure form and in complexes with proteins, as well as to its crystalline derivatives. pdbj.orgrsc.org

Crystallographic studies confirm that in the solid state, this compound adopts a 4C1 chair conformation. researchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles, defining the exact geometry of the pyranose ring and the orientation of the hydroxyl groups. Furthermore, the crystal structure reveals the intricate network of intermolecular hydrogen bonds that stabilize the crystal lattice.

The structure of this compound has been solved in complex with various enzymes, such as α-xylosidases, providing critical insights into the molecular basis of substrate recognition and catalysis. pdbj.org Additionally, crystalline derivatives, such as the tetraacetate of the methyl ester methyl glycoside of an aldobiouronic acid containing a xylopyranose unit, have been prepared and characterized by X-ray diffraction, further expanding our understanding of the solid-state structures of xylopyranose-containing molecules. cdnsciencepub.com

Table 3: List of Compounds Mentioned

Chemical Synthesis and Derivatization Methodologies of Alpha D Xylopyranose

Synthesis of Alpha-D-Xylopyranose (B149499) from Natural Polymeric Sources

The primary industrial source of xylose is the depolymerization of xylan (B1165943), a major component of hemicellulose found abundantly in lignocellulosic biomass such as hardwood, corn cobs, and straw. researchgate.netnih.gov The extraction of xylose from these natural polymers is predominantly achieved through hydrolytic processes, which can be broadly categorized into acid-catalyzed and enzymatic methods.

Acid-Catalyzed Hydrolysis of Xylan and Hemicellulose

Acid-catalyzed hydrolysis is a conventional method for breaking down the glycosidic linkages within the xylan backbone to release xylose monomers. This process typically involves treating the hemicellulose-rich biomass with dilute mineral acids, such as sulfuric acid (H₂SO₄), at elevated temperatures. researchgate.netmdpi.com The reaction proceeds through the protonation of the glycosidic oxygen, followed by the cleavage of the C-O bond, yielding the constituent monosaccharides.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Hemicellulose

| Biomass Source | Acid | Concentration | Temperature (°C) | Time (min) | Reference |

| Lignocellulosic Biomass | H₂SO₄ | 2% | 121 | 60 | researchgate.net |

| Hardwood | H₂SO₄/HCl | Various | High | Various | researchgate.net |

| General | Dilute Acid | Various | Elevated | Various | kisti.re.kr |

Enzymatic Hydrolysis Strategies Utilizing Xylanolytic Enzymes

Enzymatic hydrolysis presents a more specific and environmentally benign alternative to acid catalysis, operating under milder conditions and avoiding the formation of unwanted degradation products. nih.govresearchgate.net This strategy employs a synergistic cocktail of xylanolytic enzymes to systematically deconstruct the complex, heterogeneous structure of xylan. tandfonline.comunideb.hu

The complete enzymatic breakdown of xylan requires the coordinated action of several types of enzymes: nih.govunideb.hugoogle.com

Endo-1,4-β-xylanases (EC 3.2.1.8): These enzymes randomly cleave the internal β-1,4-glycosidic bonds along the xylan backbone, reducing the polymer's chain length and generating smaller xylo-oligosaccharides. unideb.hugoogle.com

β-D-xylosidases (EC 3.2.1.37): This enzyme acts on the non-reducing ends of xylo-oligosaccharides, primarily xylobiose, to release individual D-xylose (B76711) units. unideb.hugoogle.com

Accessory Enzymes : To achieve complete hydrolysis, enzymes that remove side chains are also necessary. These include α-L-arabinofuranosidases, α-glucuronidases, and acetyl xylan esterases, which cleave off the arabinose, glucuronic acid, and acetyl group substituents, respectively. tandfonline.comgoogle.com

Fungi, particularly from the Aspergillus and Trichoderma genera, are potent producers of these xylanolytic enzymes. tandfonline.comgoogle.com The enzymatic approach is gaining importance due to its high specificity and efficiency, which are advantageous for subsequent fermentation or chemical conversion processes. tandfonline.com

Table 2: Key Enzymes in Xylan Hydrolysis

| Enzyme | EC Number | Action |

| Endo-1,4-β-xylanase | 3.2.1.8 | Cleaves internal β-1,4-xylosidic linkages in xylan. researchgate.net |

| β-D-xylosidase | 3.2.1.37 | Hydrolyzes xylo-oligosaccharides to release xylose. google.com |

| α-L-arabinofuranosidase | 3.2.1.55 | Removes arabinose side chains. google.com |

| α-Glucuronidase | 3.2.1.139 | Removes glucuronic acid side chains. researchgate.net |

| Acetylxylan esterase | 3.1.1.72 | Removes acetyl group substituents. google.com |

Stereoselective Synthesis of this compound Derivatives

While hydrolysis of natural polymers yields D-xylose, the synthesis of its specific derivatives, particularly those with defined stereochemistry at the anomeric center, requires precise chemical strategies. These methods are crucial for creating complex carbohydrates and biologically active molecules.

Glycosylation Reactions for the Formation of Alpha-D-Xylopyranosides

Glycosylation is a fundamental reaction for forming glycosidic bonds, linking a xylopyranose unit to another molecule (an aglycone). Achieving stereoselectivity, particularly for the α-anomer, is a key challenge. Various methods have been developed to control the stereochemical outcome.

One common approach is the Koenigs-Knorr reaction , which typically involves a glycosyl halide donor (e.g., a bromide) with a heavy metal salt promoter like silver carbonate. researchgate.net Modifications of this method are widely used. For example, the condensation of 2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl bromide with various xylopyranose-derived nucleophiles under modified Koenigs-Knorr conditions has been shown to produce disaccharides and trisaccharides in high yields. chempap.org

Lewis acids are also powerful catalysts for glycosylation. The reaction of 1,2,3,4-tetra-O-acetyl-d-xylopyranose with 2-bromoethanol (B42945) in the presence of boron trifluoride etherate (BF₃·Et₂O) produces a mixture of α and β anomers of 2-bromoethyl 2,3,4-tri-O-acetyl-d-xylopyranoside. acs.org Similarly, the stereoselective glycosylation of pure allyl α- or β-d-xylopyranosides has been achieved using 1-O-acetyl-2,3,5-tri-O-benzoyl-l-arabinofuranose as a donor, catalyzed with BF₃·Et₂O, to form various disaccharides. nih.gov Another highly stereoselective method involves treating 1,3,4-tri-O-acetyl-alpha-D-xylopyranose with a glucopyranuronate donor in the presence of silver trifluoromethanesulfonate, which gives the α-linked product in 86% yield. mdpi.com

Table 3: Selected Glycosylation Methods for Xylopyranose Derivatives

| Xylose Donor | Aglycone/Acceptor | Catalyst/Promoter | Product Type | Reference |

| 1,3,4-Tri-O-acetyl-α-D-xylopyranose | Methyl 2,3-di-O-benzyl-glucopyranuronate | Silver trifluoromethanesulfonate | α-linked aldobiouronic acid | mdpi.com |

| 1,2,3,4-Tetra-O-acetyl-d-xylopyranose | 2-Bromoethanol | Boron trifluoride etherate | α/β-xylopyranosides | acs.org |

| Allyl α- or β-d-xylopyranosides | 1-O-acetyl-arabinofuranose | Boron trifluoride etherate | Disaccharides/Trisaccharides | nih.gov |

| O-perbenzoylated β-d-xylopyranosyl cyanide | - | - | 2-(β-d-xylopyranosyl)benzimidazole | nih.gov |

Directed Methylation and Acylation Protocols for Substituted Xylopyranoses

The selective protection of hydroxyl groups through methylation or acylation is a cornerstone of carbohydrate chemistry, enabling regiochemical control in subsequent reactions. Direct acylation methods can afford specific derivatives in excellent yields. researchgate.net

Classical acetylation of D-xylose with acetic anhydride (B1165640) in pyridine (B92270) yields 1,2,3,4-tetra-O-acetyl-d-xylopyranose as a mixture of anomers, which is a common starting material for further derivatization. acs.org Regioselective acylation can be achieved by exploiting the different reactivities of the hydroxyl groups. For example, studies on the acetylation of eucalyptus xylan show that the acetyl groups are distributed primarily at the O-3 (64%) and O-2 (26%) positions.

Similarly, regioselective methylation can be controlled. For instance, the treatment of methyl α-D-xylopyranoside with diazomethane (B1218177) in the presence of specific catalysts has been studied for regioselective methylation. Another strategy involves the use of protecting groups to direct the reaction to a specific hydroxyl group. The reaction of allyl α-D-xylopyranoside with one equivalent of benzyl (B1604629) bromide (BnBr) and sodium hydride (NaH) preferentially yields the 2-O-benzyl derivative. These protocols are essential for synthesizing partially substituted xylopyranoses, which serve as versatile intermediates for building more complex oligosaccharides and glycoconjugates.

Synthesis of Phosphorylated and Phosphinothioylated Xylopyranose Analogs

The introduction of phosphorus-containing functionalities to the xylopyranose scaffold yields analogs with significant biological and chemical interest. These derivatives can act as enzyme substrates, inhibitors, or mimics of natural phosphorylated sugars.

Phosphorylated Analogs: The synthesis of xylopyranose phosphates is crucial for producing nucleotide sugars like UDP-α-D-xylose, an essential precursor in the biosynthesis of proteoglycans and plant cell wall polysaccharides. nih.gov A powerful approach is the chemo-enzymatic synthesis, which begins with the chemical preparation of an anomeric mixture of D-xylose-1-phosphate. researchgate.netnih.gov This is often achieved by reacting the free sugar with a phosphorylating agent. researchgate.netkisti.re.kr The resulting xylose-1-phosphate mixture is then reacted with a UDP-sugar pyrophosphorylase (USP) enzyme, which selectively recognizes the α-anomer to produce stereopure UDP-α-D-xylose. researchgate.netnih.gov Direct chemical phosphorylation at the anomeric position can also be achieved by reacting a protected glycosyl chloride with silver diphenyl phosphate (B84403). mdpi.com

Phosphinothioylated and Related Analogs: The synthesis of sugar analogs containing a phosphorus-sulfur bond, such as phosphinothioates or phosphonothioates, is a specialized area of carbohydrate chemistry. While literature specifically detailing the synthesis of α-D-xylopyranose phosphinothioates is limited, general methods for phosphinothioate formation exist and can be conceptually applied. One such method involves the metal- and solvent-free reaction of a phosphinate with a disulfide at elevated temperatures.

Research on related structures provides further insight. The synthesis of sugar analogues with a phosphinothioyl group in the hemiacetal ring has been reported, for example, by treating a 5-deoxy-5-iodo-xylofuranose derivative with ethyl phenylphosphonite. Additionally, the synthesis of thioglycosyl-phosphonate analogues, which incorporate both a sulfur atom at the anomeric position and a phosphonate (B1237965) group, has been described. researchgate.netgoogle.com These routes often involve multi-step procedures starting from modified sugars like 5-thio-D-xylopyranose, which can be prepared from D-xylose. researchgate.net The development of these synthetic strategies is driven by the search for novel enzyme inhibitors and therapeutic agents. unideb.hu

Preparation of Azide-Armed Iminosugar Derivatives from Xylopyranose Precursors

Iminosugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, are of significant interest due to their potential as therapeutic agents. The introduction of an azide (B81097) group into these molecules provides a chemical handle for further modification, such as through "click chemistry."

Enzymatic Synthesis of Xylopyranose-Based Esters and Surfactants

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing valuable xylopyranose derivatives. Lipases, in particular, have been effectively used to synthesize xylose-based esters and surfactants. These biocompatible and biodegradable surfactants have applications in the food and cosmetic industries.

The enzymatic acylation of D-xylose can produce a range of sugar esters with varying properties depending on the fatty acid used. researchgate.net For instance, lipase-catalyzed esterification of D-xylose with long-chain fatty acids has been explored. benthamdirect.com One study demonstrated the synthesis of a series of 1-O-acyl xylose esters using Candida antarctica lipase (B570770) B. benthamdirect.com The efficiency of the reaction was found to be dependent on the fatty acid chain length, with docosanoic acid giving the highest conversion rate of 67.50%. benthamdirect.com

The resulting xylose esters exhibit useful surfactant properties. For example, 1-O-octadecanoyl-D-xylopyranose showed a surface tension value as low as 25 mN/m. benthamdirect.com The emulsifying abilities of these synthesized esters were also found to be high, often exceeding 80%. benthamdirect.com Research has also focused on the regioselective acylation of xylo-oligosaccharides. Using lipase Novozym 435, a monoester was synthesized with the acyl group attached at the OH-4 position of the xylose unit at the non-reducing end. uliege.be

| Acyl Donor | Product | Conversion Rate (%) | Surface Tension (mN/m) |

| Docosanoic Acid | 1-O-docosanoyl-D-xylopyranose | 67.50 | 47.17 |

| Octadecanoic Acid | 1-O-octadecanoyl-D-xylopyranose | - | 25.00 |

Chemo-Enzymatic Approaches for Nucleotide Sugar Synthesis (e.g., UDP-Alpha-D-Xylose)

Uridine diphosphate-alpha-D-xylose (UDP-α-D-xylose) is a crucial nucleotide sugar that serves as a donor substrate for glycosyltransferases in the biosynthesis of various important glycoconjugates in plants and animals. nih.govresearchgate.net Chemo-enzymatic methods provide an efficient and stereoselective route to synthesize UDP-α-D-xylose, overcoming the challenges associated with purely chemical or enzymatic approaches.

A common strategy involves the chemical synthesis of a sugar-1-phosphate, which is then enzymatically coupled with a nucleoside triphosphate (NTP) by a nucleotidyltransferase or pyrophosphorylase. researchgate.net A facile, three-step chemo-enzymatic method has been developed for the preparative-scale synthesis of UDP-α-D-xylose. nih.govresearchgate.net This process begins with the chemical synthesis of D-xylose-1-phosphate from its β-glycosylsulfonylhydrazide. nih.gov This sugar phosphate is then used as a substrate for a recombinant UDP-sugar pyrophosphorylase, such as those from Arabidopsis thaliana or Bifidobacterium infantis, which selectively catalyzes the formation of UDP-α-D-xylose. nih.govresearchgate.net This approach avoids the need for complex protection and purification steps and has been shown to be highly selective for the desired α-anomer. nih.govresearchgate.net

Another enzymatic route to UDP-α-D-xylose involves the decarboxylation of UDP-glucuronic acid catalyzed by UDP-xylose synthase. researchgate.net These chemo-enzymatic and enzymatic strategies are vital for producing sufficient quantities of UDP-α-D-xylose for glycobiology research and the development of glycosylation technologies. nih.govresearchgate.net

Polymerization and Oligomerization Involving Xylopyranose Units

Xylopyranose units can be polymerized to form polysaccharides with unique structures and properties. These polymerization reactions often involve the ring-opening of anhydro-xylopyranose derivatives, leading to the formation of linear or branched polymers with defined stereochemistry.

Ring-Opening Polymerization of Anhydro-Alpha-D-Xylopyranose Derivatives

The ring-opening polymerization of 1,4-anhydro-α-d-xylopyranose derivatives is a key method for synthesizing stereoregular (1→5)-α-d-xylofuranans. This polymerization can be initiated by Lewis acid catalysts. The structure of the resulting polymer is highly dependent on the catalyst and reaction conditions.

For example, the polymerization of 1,4-anhydro-3-azido-2-O-benzyl-3-deoxy-α-d-xylopyranose using boron trifluoride etherate as a catalyst yields a polymer with a stereoregular 1,5-α furanosidic structure. capes.gov.br In contrast, using antimony pentachloride as the catalyst can lead to a polymer with a 1,5-β furanosidic structure. capes.gov.br

Similarly, the polymerization of 1,4-anhydro-3-azido-2-O-tert-butyldimethylsilyl-3-deoxy-α-d-xylopyranose with boron trifluoride etherate at low temperatures produces a high molecular weight 3-azido-2-O-tert-butyldimethylsilyl-(1→5)-α-d-xylofuranan. capes.gov.br Subsequent chemical modifications, such as reduction of the azide group to an amine followed by acetylation and desilylation, can yield 3-acetamido-3-deoxy-(1→5)-α-d-xylofuranan. capes.gov.bracs.org

| Monomer | Catalyst | Polymer Structure |

| 1,4-anhydro-3-azido-2-O-benzyl-3-deoxy-α-d-xylopyranose | Boron trifluoride etherate | (1→5)-α-d-xylofuranan |

| 1,4-anhydro-3-azido-2-O-benzyl-3-deoxy-α-d-xylopyranose | Antimony pentachloride | (1→5)-β-d-xylofuranan |

| 1,4-anhydro-3-azido-2-O-tert-butyldimethylsilyl-3-deoxy-α-d-xylopyranose | Boron trifluoride etherate | (1→5)-α-d-xylofuranan |

Controlled Synthesis of Stereoregular (1→5)-Alpha-D-Xylofuranans from Xylopyranose Building Blocks

The controlled synthesis of stereoregular (1→5)-α-D-xylofuranans can be achieved through the selective ring-opening polymerization of silylated 1,5-anhydro-β-D-xylofuranose monomers. These monomers are structurally equivalent to 1,4-anhydro-α-d-xylopyranose.

The polymerization of 1,5-anhydro-2,3-di-O-(tert-butyldimethylsilyl)-β-D-xylofuranose using catalysts like phosphorus pentafluoride or antimony pentachloride results in the formation of stereoregular (1→5)-α-D-xylofuranan. nih.gov This method allows for the synthesis of well-defined polysaccharides. Furthermore, by copolymerizing this silylated monomer with a benzylated counterpart and subsequently modifying the resulting polymer, branched xylofuranans can be created. nih.gov For instance, glycosylation with mannose derivatives followed by deprotection can yield (1→5)-α-D-xylofuranans with α-D-mannopyranosyl branches. nih.gov Sulfation of these branched xylofuranans has been shown to impart high blood-anticoagulant activity. nih.gov

Reaction Mechanisms and Kinetic Studies Involving Alpha D Xylopyranose

Mechanistic Investigations of Thermal Degradation and Pyrolysis

The thermal decomposition of xylopyranose is a complex process involving several competing initial reaction pathways. researchgate.netacs.org Computational chemistry has become an invaluable tool for elucidating the intricate mechanisms and kinetics governing its pyrolysis. chemrxiv.org

Computational Elucidation of Initial Unimolecular Decomposition Pathways (Ring-Opening, Ring-Contraction, Dehydration)

Quantum chemistry calculations, particularly using Density Functional Theory (DFT) methods like M06-2X, have been employed to map the potential energy surfaces for the initial unimolecular decomposition of xylopyranose. acs.orgrsc.org These studies reveal three primary competing pathways: ring-opening, ring-contraction, and dehydration (water elimination). researchgate.netacs.org

Ring-Opening: This process involves the cleavage of the C1–O bond of the pyran ring, leading to the formation of an acyclic xylose isomer. rsc.orgchemrxiv.org Computational studies consistently show that ring-opening has a significantly lower activation enthalpy compared to other initial decomposition steps. rsc.org Recent research has also identified a novel transition state for ring-opening involving a synchronous double proton transfer, which has a lower standard activation enthalpy than the previously established single proton transfer mechanism. nih.govresearchgate.net

Ring-Contraction: This pathway involves the transformation of the six-membered pyran ring into a five-membered furan (B31954) ring. rsc.orgchemrxiv.org This is a key step in the formation of products like furfural (B47365). chemrxiv.org

Dehydration: This involves the elimination of a water molecule from the xylopyranose structure. researchgate.netacs.org

Computational analyses show that for β-D-xylopyranose, the activation enthalpies for ring-opening are considerably lower (43.8–47.5 kcal mol⁻¹) than those for ring-contraction and elimination, which range from 61.0 to 81.1 kcal mol⁻¹. rsc.org This indicates that ring-opening is the most kinetically favored initial step. rsc.org

Table 1: Calculated Activation Enthalpies (ΔH‡) for Initial Decomposition Pathways of β-D-xylopyranose

| Decomposition Pathway | Activation Enthalpy (kcal/mol) | Computational Method |

|---|---|---|

| Ring-Opening | 43.8–47.5 | G4, CBS-QB3, M06-2X/6-311++G(d,p) |

| Ring-Contraction | 61.0–81.1 | G4, CBS-QB3, M06-2X/6-311++G(d,p) |

| Elimination (Dehydration) | 61.0–81.1 | G4, CBS-QB3, M06-2X/6-311++G(d,p) |

Identification and Formation Mechanisms of Key Pyrolytic Products (e.g., Furfural, Anhydro-D-Xylopyranose)

The initial decomposition pathways of xylopyranose lead to the formation of various key pyrolytic products. The acyclic d-xylose (B76711) formed from the ring-opening reaction is a crucial intermediate. acs.org

Furfural: This valuable platform chemical is primarily formed through the ring-contraction pathway. acs.orgchemrxiv.org The process is preceded by dehydration reactions. acs.org Some studies propose that xylulose, an isomer of xylose, acts as an intermediate in a feasible pathway to furfural that involves hydrogen migrations and dehydrations. acs.org

Anhydro-D-xylopyranose: This product, specifically 1,4-anhydro-d-xylopyranose, is formed through elimination reactions. acs.orgrsc.org It is considered a major product during xylose pyrolysis, with acyclic xylose serving as a key intermediate in its formation. acs.org Other important products identified from xylopyranose pyrolysis include glycolaldehyde (B1209225), acetaldehyde, and acetone. acs.org

Kinetic Analysis of Pyrolytic Depolymerization and Influence of Xylopyranose Functionalizations

Kinetic analyses reveal the significant impact of functional groups on the pyrolysis of the xylopyranose structure. rsc.org Studies on functionalized β-D-xylopyranose motifs, such as those with 4-methoxy, 5-carboxyl, and 2-O-acetyl groups, show that these substituents can lower the activation barriers for elementary reactions by 1.9–8.3 kcal mol⁻¹. rsc.org This decrease in activation energy can increase the reaction rate constant by up to four orders of magnitude compared to the unsubstituted molecule. rsc.org Despite the influence of these functional groups, the ring-opening pathway remains the most kinetically favored, with a rate constant on the order of 10¹ s⁻¹, which is significantly higher than the rates for ring-contraction and elimination (10⁻⁴–10⁻¹⁰ s⁻¹). rsc.org

Application of Transition State Theory and Arrhenius Kinetics to Xylopyranose Decomposition

Transition State Theory (TST) is a cornerstone of computational studies on xylopyranose decomposition. researchgate.netrsc.org Researchers compute rate constants using TST based on the potential energy surfaces calculated through quantum chemistry methods. rsc.org These rate constants are then often used to derive Arrhenius parameters by fitting the data over a range of temperatures typical for pyrolysis. chemrxiv.org This approach allows for the construction of detailed kinetic models that can simulate the thermal decomposition of xylopyranose and predict the distribution of products under different conditions. acs.orgchemrxiv.org

Enzymatic Reaction Mechanisms and Substrate Specificity

Enzymes exhibit high specificity in their interactions with sugar substrates, including xylopyranose. The stereochemistry of the sugar is often critical for binding and catalysis.

Stereospecificity of UDP-Sugar Pyrophosphorylases in Nucleotide Sugar Biosynthesis

UDP-apiose/UDP-xylose synthases (UAXS) are enzymes that catalyze the conversion of UDP-D-glucuronic acid into UDP-apiose and UDP-xylose, the latter being a nucleotide-activated form of xylopyranose. nih.gov This complex reaction involves decarboxylation coupled with a sugar ring contraction. nih.gov The proposed catalytic mechanism for UAXS involves several steps, including NAD-dependent oxidoreduction and a retro-aldol/aldol rearrangement for ring opening and contraction. nih.gov While this specific enzyme acts on a precursor to form UDP-xylose, other enzymes show direct specificity for the anomeric form of xylose. For instance, D-xylose isomerase, which interconverts D-xylose and D-xylulose, specifically binds the α-anomer of the xylopyranose ring before catalyzing ring-opening to generate an open-chain conformation for isomerization. qmul.ac.uk

Mechanism of Xylose Isomerase-Catalyzed Conversion

The enzymatic conversion of alpha-d-xylopyranose (B149499) to alpha-d-xylulofuranose (B12671953) is catalyzed by xylose isomerase (XI), also known as glucose isomerase. qmul.ac.ukgenome.jp This reversible isomerization is a critical step in the metabolism of pentoses and has significant industrial applications, particularly in the production of biofuels and high-fructose corn syrup. mdpi.comresearchgate.net The catalytic mechanism of xylose isomerase is a well-studied process involving several key steps.

The reaction initiates with the binding of the cyclic this compound substrate to the active site of the enzyme. qmul.ac.ukebi.ac.uk The active site of xylose isomerase contains two divalent metal ions, typically magnesium (Mg²⁺), which are essential for catalysis. genome.jpebi.ac.uk Following binding, the enzyme facilitates the opening of the pyranose ring to form the linear, open-chain conformation of xylose. qmul.ac.ukmdpi.com A conserved histidine residue is believed to play a crucial role in this ring-opening step by catalyzing a proton transfer. mdpi.com

Once in the open-chain form, the substrate coordinates with the metal ions in the active site. qmul.ac.ukgenome.jp The isomerization from an aldose (xylose) to a ketose (xylulose) proceeds via a hydride shift mechanism. qmul.ac.ukmdpi.com This involves the transfer of a hydride ion from the C2 carbon to the C1 carbon of the sugar. mdpi.com A conserved lysine (B10760008) residue, in conjunction with the metal ions, is instrumental in catalyzing this hydride shift. mdpi.com The final step of the reaction is the ring closure of the product, xylulose, into its furanose form, which is then released from the enzyme. mdpi.comresearchgate.net

Table 1: Key Steps in Xylose Isomerase-Catalyzed Conversion of this compound

| Step | Description | Key Residues/Cofactors |

| 1. Substrate Binding | The cyclic this compound binds to the enzyme's active site. | --- |

| 2. Ring Opening | The pyranose ring is opened to form the linear xylose structure. qmul.ac.ukmdpi.com | Histidine |

| 3. Isomerization | A hydride shift from C2 to C1 converts the aldose to a ketose. qmul.ac.ukmdpi.com | Lysine, Divalent Metal Ions (e.g., Mg²⁺) |

| 4. Ring Closure | The open-chain xylulose cyclizes to form alpha-d-xylulofuranose. mdpi.com | --- |

| 5. Product Release | The final product, alpha-d-xylulofuranose, is released from the enzyme. | --- |

Catalytic Mechanisms of Xylanases and Beta-Xylosidases in Hemicellulose Degradation

The breakdown of xylan (B1165943), a major component of hemicellulose, into its constituent xylose units is accomplished through the synergistic action of xylanases and beta-xylosidases. semanticscholar.orgbiotechnologia-journal.org These enzymes are crucial for the biological recycling of plant biomass.

Xylanases (Endo-1,4-β-xylanase) primarily act on the internal β-1,4-glycosidic bonds of the xylan backbone, producing shorter xylo-oligosaccharides. biotechnologia-journal.orgoup.com The catalytic mechanism of xylanases typically follows one of two pathways: a retaining (double displacement) mechanism or an inverting (single displacement) mechanism. biotechnologia-journal.orgresearchgate.net

Retaining Mechanism: This two-step process involves the formation of a covalent glycosyl-enzyme intermediate, resulting in a net retention of the anomeric configuration. biotechnologia-journal.org Two key carboxylic acid residues, usually glutamate (B1630785) or aspartate, in the active site act as a nucleophile and a general acid/base catalyst. biotechnologia-journal.orgoup.com

Inverting Mechanism: This is a single-step mechanism where a general base-catalyzed water molecule directly attacks the anomeric carbon, leading to an inversion of the anomeric configuration. biotechnologia-journal.org This mechanism also involves two carboxylic acid residues, one acting as a general base and the other as a general acid. biotechnologia-journal.org

Beta-Xylosidases hydrolyze the xylo-oligosaccharides, produced by xylanases, from the non-reducing end to release individual xylose monomers. semanticscholar.orgportlandpress.com Similar to xylanases, beta-xylosidases can also employ either a retaining or an inverting catalytic mechanism to cleave the glycosidic bonds. researchgate.net The choice of mechanism depends on the specific glycoside hydrolase (GH) family to which the enzyme belongs. researchgate.net For instance, some beta-xylosidases from GH family 120 have been shown to utilize a retaining mechanism involving two acidic residues, an aspartate as the nucleophile and a glutamate as the general acid/base. portlandpress.com

Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Limiting Steps in Xylopyranose Transformations

The kinetic isotope effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org KIE studies have provided valuable insights into the rate-limiting steps of various transformations involving xylopyranose.

For the acid-catalyzed hydrolysis of methyl α- and β-xylopyranosides, KIEs have been measured to understand the transition state of the reaction. acs.org For example, the α-deuterium KIEs (kH/kD) were found to be greater than 1, indicating a significant change in hybridization at the anomeric carbon in the transition state, consistent with the formation of a carbocation-like intermediate. acs.org By comparing these KIEs with those for the hydrolysis of methyl glucopyranosides, it has been concluded that in xylopyranoside hydrolysis, the resonance stabilization of the developing positive charge by the ring oxygen atom is coupled with the departure of the aglycon (the leaving group). acs.org

Solvent isotope effects have also been studied in the mutarotation of α-d-xylopyranose. nih.gov The mutarotation process involves the interconversion between the α and β anomers of the sugar in solution. nih.gov The observed isotope effects (kH₂O/kD₂O) for the acid-catalyzed and water-catalyzed reactions provide information about the role of proton transfer in the rate-determining step. nih.gov For instance, the large solvent isotope effect observed for the water-catalyzed mutarotation suggests a mechanism where proton transfer is a key part of the rate-limiting step. nih.gov

Table 2: Representative Kinetic Isotope Effects in Xylopyranose Reactions

| Reaction | Isotope Substitution | KIE (klight/kheavy) | Implication | Reference |

| Acid-catalyzed hydrolysis of methyl α-xylopyranoside | α-Deuterium | 1.128 ± 0.004 | Change in hybridization at anomeric carbon in transition state | acs.org |

| Acid-catalyzed hydrolysis of methyl β-xylopyranoside | α-Deuterium | 1.088 ± 0.008 | Change in hybridization at anomeric carbon in transition state | acs.org |

| Acid-catalyzed hydrolysis of methyl α-xylopyranoside | Leaving-group ¹⁸O | 1.023 ± 0.002 | C-O bond cleavage in rate-determining step | acs.org |

| Mutarotation of α-d-xylopyranose (acid-catalyzed) | Solvent (H₂O/D₂O) | ~1.39 | Proton transfer involved in the rate-determining step | nih.gov |

| Mutarotation of α-d-xylopyranose (water-catalyzed) | Solvent (H₂O/D₂O) | ~3.87 | Significant proton motion in the transition state | nih.gov |

Reaction Pathways of this compound Derivatives

This compound and its derivatives serve as versatile building blocks in chemical synthesis. Their reaction pathways allow for the creation of a wide range of valuable compounds.

One important reaction is the chemical or enzymatic synthesis of UDP-α-D-xylose . This nucleotide sugar is a key precursor in the biosynthesis of various glycoconjugates and polysaccharides in many organisms. frontiersin.org A chemoenzymatic method has been developed for its synthesis, starting from D-xylose-1-phosphate and UTP, catalyzed by UDP-sugar pyrophosphorylase. frontiersin.org This pathway mimics the natural salvage pathway for nucleotide sugar biosynthesis. frontiersin.org

Another significant set of reactions involves the thermal degradation of xylopyranose. researchgate.net Studies using density functional theory (DFT) have explored the various pyrolytic reaction pathways. researchgate.net These pathways include ring-opening to form an acyclic isomer, dehydration reactions (water elimination), and ring-contraction. researchgate.net The initial decomposition pathways of β-d-xylopyranose have been shown to lead to the formation of various low molecular weight compounds such as glycolaldehyde, 2-furaldehyde, and acetaldehyde. researchgate.net Understanding these pathways is crucial for processes like biomass pyrolysis for biofuel and chemical production. kyoto-u.ac.jpacs.org

Furthermore, this compound can undergo various other chemical transformations:

Oxidation: It can be oxidized to form xylonic acid.

Reduction: Reduction of this compound yields xylitol (B92547), a sugar alcohol used as a sugar substitute.

Glycosylation: It can participate in glycosylation reactions to form a variety of glycosides.

The regioselectivity of these reactions can often be controlled by using protecting-group strategies, which is a common approach in carbohydrate chemistry.

Biological and Biochemical Roles of Alpha D Xylopyranose

Role in Plant Cell Wall Architecture and Biosynthesis

The structural integrity and composition of plant cell walls are crucial for plant growth and development. Alpha-D-xylopyranose (B149499) is a central player in this, primarily through its incorporation into hemicellulosic polysaccharides.

This compound as a Constituent Monosaccharide of Hemicellulose (e.g., Xylan (B1165943) Backbone)

This compound is a primary component of xylan, a major type of hemicellulose. wikipedia.orgcore.ac.uk The backbone of xylan is a linear polymer composed of β-D-xylopyranose units linked by (1→4) glycosidic bonds. core.ac.uksemanticscholar.org This xylan backbone is often substituted with other sugars, such as arabinose and glucuronic acid, creating complex structures like arabinoxylans and glucuronoxylans. wikipedia.orgglycopedia.eu

For instance, glucuronoarabinoxylans (GAX) found in the primary walls of both monocots and dicots feature a β-(1→4)-D-xylopyranose backbone. glycopedia.eu This backbone is branched with single α-D-glucopyranosyl uronic acid and α-L-arabinofuranosyl residues. glycopedia.eu Similarly, xyloglucans, another type of hemicellulose, have a cellulose-like backbone decorated with α-D-xylopyranose residues. wikipedia.org The specific arrangement and linkages of these sugar units, including this compound, contribute to the physical properties and biological functions of the plant cell wall.

| Hemicellulose Type | Backbone Composition | Key Side Chains Involving Xylose |

| Xylan | Linear chain of β-(1→4)-linked D-xylopyranose | Can be substituted with arabinose and glucuronic acid |

| Xyloglucan (B1166014) | Cellulose-like (β-(1→4)-linked D-glucose) | α-D-xylopyranose residues attached at position 6 |

| Glucuronoxylan | β-(1→4)-D-xylopyranose backbone | α-(1,2)-linked D-glucuronic acid and 4-O-methyl-D-glucuronic acid residues |

| Arabinoxylan | β-(1→4)-D-xylopyranose backbone | α-L-arabinofuranose residues attached at position 2 and/or 3 |

Enzymatic Pathways Leading to the Incorporation of Xylose into Polysaccharides (e.g., Arabinoxylan)

The biosynthesis of xylan and other xylose-containing polysaccharides is a complex process involving a suite of enzymes. A key precursor for the incorporation of xylose is UDP-alpha-D-xylopyranose. ontosight.ainih.gov This nucleotide sugar serves as the donor of xylose residues in the synthesis of polysaccharides like xyloglucan. ontosight.ai

The synthesis of UDP-alpha-D-xylopyranose itself is a critical step. It is formed from UDP-glucose via the action of UDP-xylose synthase. ontosight.ai Another important enzyme in this pathway is UDP-d-xylose 4-epimerase, which catalyzes the interconversion of UDP-alpha-d-xylopyranose and UDP-beta-l-arabinopyranose, providing the necessary precursors for arabinoxylan biosynthesis. oup.comnih.gov

The assembly of the xylan backbone and the addition of side chains are carried out by various glycosyltransferases (GTs). acs.org For example, xylan synthases are responsible for polymerizing the β-(1→4)-linked xylopyranosyl backbone. nih.gov Other specific GTs, such as arabinofuranosyltransferases, add the arabinose side chains to the xylan backbone in arabinoxylan synthesis. nih.gov

Transcriptional Regulation of Enzymes Involved in Xylopyranose Metabolism and Cell Wall Assembly

The expression of genes encoding the enzymes involved in xylopyranose metabolism and cell wall synthesis is tightly regulated at the transcriptional level. nih.gov This regulation ensures that these processes occur at the appropriate times and in the correct tissues during plant development and in response to environmental cues. mdpi.com

Studies in barley have shown that the transcript levels of genes encoding UDP-α-d-xylopyranose synthase (UXS) and UDP-d-xylose 4-epimerases (UXE) are coordinated with the biosynthesis of arabinoxylan. oup.comnih.gov For instance, the mRNA levels of HvUXE1 and HvUXE3 peak concurrently with UXS transcripts during the initiation of arabinoxylan synthesis in the developing endosperm. oup.comnih.gov This coordinated expression suggests a common regulatory mechanism controlling the supply of precursors for hemicellulose production.

Transcription factors from several families, including MYB, WRKY, and AP2/ERF, are known to play crucial roles in regulating the expression of genes involved in secondary metabolism and cell wall biosynthesis. nih.govmdpi.com These transcription factors can act as activators or repressors, binding to specific DNA sequences in the promoter regions of their target genes to control their expression. nih.gov Post-transcriptional regulation, including the stability of mRNA transcripts for enzymes like cell wall invertases, also plays a role in controlling the flow of carbon into cell wall polysaccharides. frontiersin.org

Involvement in Microbial Carbohydrate Metabolism

Microorganisms have evolved sophisticated enzymatic machinery to utilize the abundant xylan found in plant biomass as a carbon and energy source. This process is central to the global carbon cycle and has significant biotechnological applications.

Mechanisms of this compound Utilization by Microorganisms

The microbial breakdown of xylan is a multi-step process involving a consortium of xylanolytic enzymes. researchgate.net The initial step is the depolymerization of the xylan backbone by endo-1,4-β-xylanases, which cleave the internal β-(1→4)-glycosidic bonds to produce smaller xylo-oligosaccharides. core.ac.uksemanticscholar.org These oligosaccharides are then further hydrolyzed into xylose monomers by β-xylosidases. drugbank.com

Accessory enzymes are also crucial for the complete degradation of complex xylans. These include α-L-arabinofuranosidases, which remove arabinose side chains, and α-glucuronidases, which cleave glucuronic acid residues from the xylan backbone. core.ac.ukd-nb.info Acetylxylan esterases remove acetyl groups, which can otherwise hinder the action of other xylanolytic enzymes. mdpi.com

Once released, xylose can be transported into the microbial cell and metabolized through various pathways. researchgate.net Some bacteria utilize oxidative pathways to convert D-xylose (B76711) into intermediates of central metabolism, such as pyruvate (B1213749) and glycolaldehyde (B1209225) or α-ketoglutarate. researchgate.net The induction of xylanase production is often triggered by the presence of xylan or its degradation products, such as xylobiose. oup.com

Structure-Function Relationships of Microbial Enzymes Acting on Xylopyranose-Containing Substrates

The efficiency and specificity of microbial xylanolytic enzymes are determined by their three-dimensional structures and the specific amino acid residues within their active sites. Xylanases are classified into different glycoside hydrolase (GH) families based on their amino acid sequences and structural similarities. semanticscholar.org

For example, GH10 xylanases typically have a larger catalytic cleft and can hydrolyze a broader range of substrates, including smaller xylo-oligosaccharides. semanticscholar.org In contrast, GH11 xylanases, often referred to as "true xylanases," have a more restricted active site and are highly specific for D-xylose-containing substrates. semanticscholar.org The active sites of these enzymes contain conserved catalytic residues, typically two glutamates, that are essential for the hydrolysis of the glycosidic bond. semanticscholar.org

Molecular docking and dynamics simulations have been used to investigate the interactions between xylanases and their substrates, such as this compound. researchgate.net These studies provide insights into the binding affinities and the catalytic mechanisms of these enzymes, which is valuable for protein engineering efforts aimed at improving their stability and activity for industrial applications. oup.com For instance, understanding the structure-function relationships can guide the modification of xylanases to enhance their thermal stability or alter their substrate specificity. oup.com

| Enzyme Class | EC Number | Function in Xylan Degradation |

| Endo-1,4-β-xylanase | 3.2.1.8 | Cleaves internal β-1,4-glycosidic bonds in the xylan backbone |

| β-Xylosidase | 3.2.1.37 | Hydrolyzes xylo-oligosaccharides to xylose monomers |

| α-L-Arabinofuranosidase | 3.2.1.55 | Removes arabinose side chains |

| α-Glucuronidase | 3.2.1.139 | Cleaves glucuronic acid side chains |

| Acetylxylan esterase | 3.1.1.72 | Removes acetyl groups from the xylan backbone |

This compound as a Substrate in Glycoscience Research

This compound and its derivatives serve as crucial tools in glycoscience research, enabling detailed investigations into carbohydrate structure, metabolism, and biosynthesis. As the primary building block of hemicellulose, one of the most abundant biopolymers on Earth, xylose chemistry is central to studies on plant cell wall biology and biomass conversion. researchgate.net In its alpha anomeric form, it acts as a specific substrate and molecular probe to elucidate the mechanisms of various enzymes and biological pathways.

Investigation of Glycosyltransferase-Catalyzed Glycan Synthesis Initiated by Xylosylation

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, assembling monosaccharides into the complex glycan structures found on proteins and lipids. nih.gov The initiation of many of these structures is a highly specific event. Xylosylation, the attachment of a xylose residue, serves as the critical first step in the biosynthesis of certain important glycans.

The donor molecule for these reactions is typically UDP-α-D-xylose. frontiersin.org This activated sugar is essential for the synthesis of glycosaminoglycan (GAG) chains on proteoglycans, such as heparin and chondroitin (B13769445) sulfate. frontiersin.org The process begins when a xylosyltransferase transfers xylose from UDP-α-D-xylose to a specific serine residue within a consensus sequence on a core protein. nih.gov This initial xylosylation event is the foundation upon which the rest of the complex GAG chain is built.

Research has also shown that exogenously added xylopyranosides can act as artificial initiators of GAG synthesis in cell-based and cell-free systems. diva-portal.org Simple molecules like methyl β-D-xylopyranoside can enter cells and serve as acceptor substrates for galactosyltransferases, effectively priming the synthesis of GAG chains without the need for a core protein. diva-portal.org This has made xylosides invaluable for studying the regulation and enzymology of proteoglycan biosynthesis. Furthermore, UDP-α-D-xylose is the required substrate for the xylosylation of specific signaling receptors, such as Notch, indicating its role extends beyond structural polysaccharides to the modulation of critical cellular communication pathways. frontiersin.org

The enzymes responsible for xylosylation are highly specific. For instance, the initiation of O-glycans via O-xylosylation has a strict requirement for a glycine (B1666218) residue located N-terminally to the serine acceptor site, often flanked by acidic residues. nih.gov The study of these GTs, their substrate specificities, and their organization into multi-enzyme complexes in the Golgi apparatus is an active area of research, revealing how cells orchestrate the precise assembly of complex carbohydrates. frontiersin.orgmdpi.com

Comparative Studies with D-Glucopyranose in Biochemical Systems

Comparative studies between D-xylopyranose and D-glucopyranose are highly informative in biochemistry due to their structural similarities and differences. All chiral centers in D-xylopyranose share the same configuration as in D-glucopyranose; the key distinction is that xylose is an aldopentose, lacking the C-6 hydroxymethyl group present in the aldohexose glucose. mdpi.com This seemingly minor difference leads to significant variations in their biochemical roles and metabolic processing.

While glucose is the primary fuel for most organisms, entering central metabolism through glycolysis, xylose is metabolized via the pentose (B10789219) phosphate (B84403) pathway. This divergence is a direct consequence of enzymatic specificity. For example, hexokinase, the first enzyme in glycolysis, phosphorylates glucose at the C-6 position, a site that does not exist in xylose.

The table below outlines key biochemical comparisons between the two sugars.

| Feature | D-Xylopyranose | D-Glucopyranose | Biochemical Implication | Reference |

| Structure | Aldopentose (5 carbons) | Aldohexose (6 carbons) | Absence of C-6 hydroxymethyl group in xylose dictates different enzyme interactions and metabolic pathways. | mdpi.com |

| Primary Metabolic Pathway | Pentose Phosphate Pathway | Glycolysis | Organisms require distinct enzymatic machinery to process each sugar for energy. | |

| Role in Biopolymers | Main component of xylan (hemicellulose) in plant cell walls. | Main component of cellulose (B213188) and starch in plants; glycogen (B147801) in animals. | Different structural roles in nature based on the polymers they form. | rlmc.edu.pk |

| Enzymatic Recognition | Substrate for enzymes like xylose isomerase and xylanases. | Substrate for enzymes like hexokinase and cellulases/amylases. | Enzyme active sites are highly specific to the structure of the sugar. |

These comparative analyses highlight the exquisite specificity of biological systems, where the presence or absence of a single functional group can dramatically alter the recognition and processing of a molecule. D-xylopyranosides are often used as model compounds in research to probe the active sites of glucoside-processing enzymes and to understand the impact of the C-5 hydroxymethyl group on binding and catalysis. mdpi.com

Impact of Anomeric Configuration on Biochemical Reactivity and Recognition

The anomeric configuration—the stereochemistry at the C-1 hemiacetal carbon—has a profound impact on the chemical properties and biological recognition of sugars. In D-xylopyranose, the anomeric hydroxyl group can be in an axial position (α-anomer) or an equatorial position (β-anomer). researchgate.net This difference dictates how the molecule interacts with enzyme active sites and determines the structure of the polysaccharides it forms.

The "anomeric effect" describes the thermodynamic preference for the axial configuration (α-anomer) in the gas phase, which arises from stabilizing electronic interactions. acs.org However, in aqueous solution, the equilibrium is more complex, with solvation effects playing a major role. For D-xylose, the free energy difference between the anomers is small, with solvation effects tending to favor the β-anomer due to better hydrogen bonding with water molecules. acs.org

Biochemical systems demonstrate stringent stereoselectivity for anomers. A classic example is the metabolism of xylose, where the enzyme xylose isomerase, which converts xylose to xylulose, preferentially binds the α-anomer. nih.gov Conversely, the structural polysaccharide xylan is a polymer of β-1,4-linked D-xylopyranose units, meaning the enzymes that synthesize and degrade it must specifically recognize the β-anomer.

The reactivity in glycosylation reactions is also heavily influenced by the anomeric configuration. The formation of a glycosidic bond can proceed with either inversion or retention of the anomeric stereochemistry, and the outcome is controlled by the specific glycosyltransferase involved. oup.com The ability to synthesize pure anomers is critical for creating specific probes and substrates to study these enzymes. mdpi.com

The following table compares the properties and biological relevance of the two anomers of D-xylopyranose.

| Property | Alpha (α)-D-Xylopyranose | Beta (β)-D-Xylopyranose | Significance | Reference |

| Anomeric OH Group | Axial | Equatorial | Affects ring stability, conformation, and interaction with solvents and enzymes. | researchgate.netnumberanalytics.com |

| Thermodynamic Stability | Favored in gas phase (anomeric effect). | Often favored in aqueous solution due to better solvation. | The environment (e.g., solvent) can shift the anomeric equilibrium. | acs.org |

| Enzymatic Recognition | Preferred substrate for xylose isomerase. | Recognized by xylan synthase and endo-1,4-β-xylanases. | Enzymes have evolved active sites that are highly specific to one anomer. | nih.gov |

| Polymer Structure | Not the primary form in major structural polysaccharides. | Forms the β-1,4-linked backbone of xylan, crucial for plant cell wall structure. | Anomeric configuration dictates the three-dimensional structure and properties of polysaccharides. | |

| Reactivity | Reactivity in glycosylation depends on the specific reaction and catalyst. | Reactivity in glycosylation depends on the specific reaction and catalyst. | The stereochemistry of the anomeric center is a key factor in controlling the outcome of glycosylation reactions. | mdpi.comnumberanalytics.com |

Advanced Research Directions and Future Perspectives on Alpha D Xylopyranose

Development of Novel Synthetic Tools for Complex Xylopyranose-Containing Oligosaccharides and Glycoconjugates

The synthesis of complex carbohydrates remains a significant challenge in chemistry. However, recent advancements in chemoenzymatic methods are paving the way for the creation of well-defined xylopyranose-containing structures for biological studies. nih.govresearchgate.net

Researchers are increasingly turning to chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, to build complex oligosaccharides. rsc.org Glycosynthases, engineered enzymes that catalyze the formation of glycosidic bonds, are instrumental in this approach. nih.govresearchgate.net These enzymes allow for the ligation of activated oligosaccharide donors, such as α-glycosyl fluorides, with acceptor molecules. nih.gov This strategy has been successfully used to synthesize xylan (B1165943) oligosaccharides up to dodecasaccharides (12 sugar units). nih.govresearchgate.net To prevent unwanted polymerization, the non-reducing end of the donor oligosaccharides is often protected with groups like the 4-O-tetrahydropyranyl (THP) group. nih.gov

Another innovative approach involves the use of β-xylanases in aqueous media to catalyze the synthesis of propargyl xylosides and xylobiosides from biomass-derived xylans. rsc.org These molecules, featuring a terminal alkyne, can then undergo "click chemistry" reactions with various azides to produce a diverse library of triazole-linked O-xylosides and O-xylobiosides with high yields. rsc.org These glycoconjugates are valuable for various biological applications. rsc.orgontosight.ai Similarly, chemoenzymatic methods have been employed to create xylosylated amino acids, such as Xyl-Ser-C12, which can serve as primers for glycosaminoglycan (GAG) biosynthesis. researchgate.netnih.gov The development of synthetic tools also extends to creating novel carbohydrate-based surfactants from xyloglucan (B1166014) oligosaccharides, which have applications in material science. oup.comoup.com These synthetic strategies are crucial for producing pure, structurally defined oligosaccharides that are otherwise difficult to isolate from natural sources, thereby facilitating detailed studies of cell wall glycans and their modifying enzymes. nih.govresearchgate.netacs.org

Integration of High-Resolution Structural Data with In Silico Modeling for Predictive Biochemistry

Combining high-resolution structural data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling provides powerful insights into the conformation and dynamics of alpha-d-xylopyranose (B149499) and its derivatives. rsc.orgresearchgate.net This integration is crucial for understanding protein-carbohydrate interactions and predicting biochemical behavior.

NMR spectroscopy is a key tool for elucidating the three-dimensional structure and conformational equilibria of xylopyranosides in solution. rsc.orgresearchgate.net Studies on modified 2-naphthyl β-D-xylopyranosides have shown that the molecule can exist in different chair (4C1, 1C4) and skew conformations, with the equilibrium being influenced by the solvent and intramolecular hydrogen bonding. rsc.org Dynamic NMR (DNMR) has been used to determine the energy barriers between these conformations. For one 3-deoxygenated compound, the enthalpy and entropy activation barriers for the 4C1 to 1C4 transition were calculated to be 47.3 kJ mol−1 and 54 J mol−1 K−1, respectively. rsc.org High-resolution solid-state 13C NMR has also been used to determine the anomeric structures of crystalline xylopyranose and its oligosaccharides. cas.cz

Molecular dynamics (MD) simulations complement experimental data by providing an atomistic view of molecular motion over time. researchgate.netnih.gov MD studies on the E. coli xylose permease (XylE), a protein that transports xylose across the cell membrane, have elucidated the binding pathway and free-energy landscape of xylopyranose. nih.gov These simulations calculated a Gibbs free energy of binding of -4.4 kcal/mol, which is in close agreement with the experimental value of -4.7 kcal/mol. nih.gov Further computational investigations into the pyrolysis of β-d-xylopyranose have used quantum chemistry to map out decomposition pathways, including ring-opening, ring-contraction, and dehydration reactions. acs.org The integration of these high-resolution experimental techniques with advanced computational models allows for a predictive understanding of how xylopyranose interacts with its environment and biological targets, paving the way for rational drug design and the engineering of novel enzymes. acs.orgresearchgate.net

Table 1: Conformational and Binding Energy Data for Xylopyranose Derivatives

| Compound/System | Method | Key Finding | Value | Source |

|---|---|---|---|---|

| 3-deoxygenated 2-naphthyl β-D-xylopyranoside | Dynamic NMR | Enthalpy of activation (ΔH‡) for conformational change | 47.3 kJ mol⁻¹ | rsc.org |

| 3-deoxygenated 2-naphthyl β-D-xylopyranoside | Dynamic NMR | Entropy of activation (ΔS‡) for conformational change | 54 J mol⁻¹ K⁻¹ | rsc.org |

| Xylopyranose binding to E. coli XylE | Molecular Dynamics | Gibbs free energy of binding (ΔG_bind) | -4.4 kcal/mol | nih.gov |

| Xylopyranose | Molecular Dynamics | Hydration energy | -14.6 kcal/mol | nih.gov |

Elucidation of Complex Biological and Metabolic Networks Involving Xylopyranose

This compound and its derivatives are integral to a variety of biological processes and metabolic networks, from microbial metabolism to human cell signaling. medchemexpress.comnih.gov Research in this area aims to unravel the complex roles these sugars play in health and disease.

In mammals, xylose is a relatively unusual sugar but plays a critical role as the linking residue between the core protein and glycosaminoglycan (GAG) chains in most proteoglycans. nih.govnih.gov Synthetic xylopyranosides can act as initiators of GAG biosynthesis and have been shown to increase GAG synthesis in human dermal fibroblasts, which may help preserve the integrity of the skin's extracellular matrix. nih.govresearchgate.net Xylose is also found in the Notch receptor, a protein crucial for cell-cell communication. nih.gov